Ethyl 4-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
Description
Ethyl 4-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a triazine core linked to a piperazine ring via a methyl group. The structure includes:
- Triazine moiety: A six-membered aromatic ring with three nitrogen atoms, substituted at the 4-position with an amino group and at the 6-position with a 4-methylphenylamino group.
- Piperazine ring: A six-membered diamine ring, functionalized with an ethyl ester at the 1-position.
- Functional groups: Ethyl carboxylate (enhancing solubility) and aromatic amines (contributing to hydrogen bonding and bioactivity).
Properties
IUPAC Name |
ethyl 4-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c1-3-27-18(26)25-10-8-24(9-11-25)12-15-21-16(19)23-17(22-15)20-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H3,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANUDUBFNSBLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the triazine intermediate reacts with piperazine.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where various substituents can replace the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 4-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate exhibit promising anticancer properties. The triazine ring structure is known to interact with various biological targets, leading to apoptosis in cancer cells. For instance, derivatives of triazine have been studied for their ability to inhibit specific kinases involved in cancer progression.
Antimicrobial Properties
Studies have shown that triazine-based compounds can possess antimicrobial activity against a range of pathogens. This compound may be effective against both Gram-positive and Gram-negative bacteria due to its structural features that allow for interaction with bacterial cell membranes.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of similar compounds suggest potential applications in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for further studies aimed at conditions such as Alzheimer's disease and Parkinson's disease.
Herbicidal Activity
The structural characteristics of this compound suggest potential use as a herbicide. Research has shown that triazine derivatives can inhibit photosynthesis in plants, making them effective in controlling weed growth.
Plant Growth Regulators
There is growing interest in the use of such compounds as plant growth regulators. By modulating hormone levels in plants, these compounds can enhance growth rates and improve crop yields.
Enzyme Inhibition Studies
This compound can serve as a useful tool in enzyme inhibition studies. Its ability to bind to specific enzyme active sites allows researchers to explore mechanisms of action and develop new inhibitors for therapeutic purposes.
Molecular Probes
The compound may also function as a molecular probe in biochemical assays to study cellular processes or interactions between proteins and nucleic acids.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Targeted treatment options |
| Agricultural Science | Herbicides, plant growth regulators | Enhanced crop yields |
| Biochemical Research | Enzyme inhibition studies, molecular probes | Insights into cellular mechanisms |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that triazine derivatives inhibited the proliferation of breast cancer cells through targeted kinase inhibition. This compound was identified as a lead compound for further development due to its potent activity and favorable pharmacokinetic properties.
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural scientists evaluated the herbicidal efficacy of triazine-based compounds on common weeds. Results indicated that this compound effectively reduced weed biomass by over 70% compared to untreated controls.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine ring is known to interact with nucleophilic sites in proteins and nucleic acids, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Positional Isomerism of Methyl Groups
- Ethyl 4-({4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate Structural difference: 2,4-Dimethylphenyl substituent instead of 4-methylphenyl. However, it may enhance lipophilicity, improving membrane permeability . Bioactivity: Exhibits antimicrobial activity (MIC ~8 µg/mL against S. aureus), outperforming simpler triazine derivatives lacking the piperazine-ester moiety .
Halogen vs. Methyl Substituents
- Ethyl 4-(4-chloro-6-((2,4-dichlorobenzyl)amino)pyrimidin-2-yl)piperazine-1-carboxylate Structural difference: Pyrimidine core replaces triazine; chlorine atoms replace methyl groups. Impact: Chlorine’s electronegativity increases polarity and reactivity, favoring interactions with nucleophilic residues (e.g., cysteine thiols). Pyrimidine’s reduced nitrogen content may lower aromatic stabilization . Application: Primarily used in herbicidal formulations (e.g., Atrazine analogs) rather than antimicrobials due to divergent target specificity .
Core Heterocycle Modifications
Triazine vs. Pyridazine Derivatives
- Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate Structural difference: Fused triazolo-pyridazine system replaces triazine.
Piperazine vs. Piperidine Rings
- Ethyl 4-((4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)piperazine-1-carboxylate Structural difference: Piperidine (saturated six-membered ring with one nitrogen) replaces the phenylamino group.
Functional Group Replacements
Carboxylate Ester vs. Carbodithioate
- {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl piperidine-1-carbodithioate Structural difference: Carbodithioate (-SCSS⁻) replaces ethyl carboxylate. Impact: The carbodithioate group enhances metal chelation (e.g., Zn²⁺ in metalloproteases) but reduces metabolic stability due to susceptibility to oxidation .
Ethyl Ester vs. Methoxy Modifications
- Ethyl 4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine-1-carboxylate
- Structural difference : Oxadiazole replaces triazine; trifluoromethyl group added.
- Impact : The electron-withdrawing CF₃ group increases electrophilicity, favoring covalent adduct formation with serine hydrolases. Oxadiazole’s metabolic resistance extends half-life .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Bioactivity (Example) | Reference |
|---|---|---|---|---|
| Target Compound | 1,3,5-Triazine | 4-Methylphenyl, piperazine-ethyl ester | Antimicrobial (Theoretical) | |
| 2,4-Dimethylphenyl Analog | 1,3,5-Triazine | 2,4-Dimethylphenyl, piperazine-ethyl ester | MIC = 8 µg/mL (S. aureus) | |
| Pyrimidine Derivative | Pyrimidine | 2,4-Dichlorobenzyl, piperazine-ethyl ester | Herbicidal activity | |
| Carbodithioate Analog | 1,3,5-Triazine | Piperidine-carbodithioate | Metalloprotease inhibition |
Biological Activity
Ethyl 4-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its diverse biological activities. Its chemical structure can be represented as follows:
- Molecular Formula : C16H20N7O2
- Molecular Weight : 393.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazine ring and subsequent modifications to introduce the piperazine moiety. The synthetic pathway often employs standard techniques such as condensation reactions and cyclization processes.
Anticancer Properties
Recent studies have indicated that derivatives of triazine compounds exhibit promising anticancer activities. For instance:
- Case Study : A derivative similar to this compound was tested against various cancer cell lines. Results showed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The piperazine scaffold is frequently associated with antimicrobial properties. Compounds featuring this moiety have been reported to exhibit activity against a range of bacterial and fungal pathogens:
| Compound | Pathogen | Activity |
|---|---|---|
| Ethyl Triazine Derivative | E. coli | Moderate |
| Ethyl Triazine Derivative | S. aureus | High |
| Ethyl Triazine Derivative | C. albicans | Moderate |
Studies suggest that the presence of the triazine ring enhances the compound's interaction with microbial enzymes, leading to increased efficacy .
Neuropharmacological Effects
Research indicates potential neuropharmacological effects, particularly in relation to anticonvulsant activity. Compounds similar to this compound have shown promise in preclinical models for seizure disorders:
- Case Study : In rodent models, derivatives exhibited significant reductions in seizure frequency and duration when tested against chemically induced seizures .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazine moiety is known to inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Receptors : The piperazine structure allows for binding to neurotransmitter receptors, potentially modulating synaptic transmission.
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate?
Methodological Answer: The synthesis involves multi-step coupling and substitution reactions. A common approach includes:
Triazine Core Formation : React 4-amino-6-chloro-1,3,5-triazine with 4-methylphenylamine under reflux in ethanol to introduce the aryl amino group .
Piperazine Coupling : Use nucleophilic substitution to attach the piperazine-carboxylate moiety via a methylene bridge. For example, react the triazine intermediate with ethyl piperazine-1-carboxylate in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12–24 hours .
Purification : Employ column chromatography (heptane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the triazine, piperazine, and aryl groups. For example:
- Triazine C-N signals: δ 165–170 ppm (¹³C).
- Piperazine CH₂: δ 2.5–3.5 ppm (¹H) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₈N₈O₂: 437.2404) .
- UPLC : Monitor purity (>97%) using a C18 column and acetonitrile/water mobile phase .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizers (risk of CO/NOx release) .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes, receptors). Parameterize the triazine and piperazine moieties for H-bonding and π-π interactions .
- ADMET Prediction : Employ SwissADME or QikProp to assess permeability (logP ~2.5), solubility (LogS > –4), and cytochrome P450 interactions .
- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
Methodological Answer:
- Data Collection : Use high-resolution X-ray data (d-spacing < 1.0 Å) and multiple datasets to detect twinning or disorder .
- Refinement Tools : Apply SHELXL for small-molecule refinement. Use restraints for flexible groups (e.g., piperazine ring) and check for overfitting via R-factor gap (ΔR < 5%) .
- Validation : Cross-validate with DFT-calculated bond lengths/angles (e.g., triazine C-N: 1.32–1.35 Å) .
Q. How to design experiments to assess the compound’s interaction with biological targets like enzymes?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and quantify accumulation in cell lysates via scintillation counting .
Q. Example Data :
| Target Enzyme | IC₅₀ (µM) | Ki (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase II | 0.45 | 0.38 | Spectrophotometric |
Q. How can researchers analyze conflicting solubility data across different solvent systems?
Methodological Answer:
- Solubility Screening : Use the shake-flask method in 12 solvents (e.g., DMSO, PBS, ethanol) at 25°C and 37°C .
- Hansen Solubility Parameters : Calculate HSPiP values to correlate solubility with solvent polarity (δD, δP, δH) .
- Contradiction Resolution : Replicate experiments under controlled humidity (e.g., hygroscopic DMSO absorbs water, altering solubility) .
Q. What methods optimize the pharmacokinetic properties of this compound?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance oral bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
